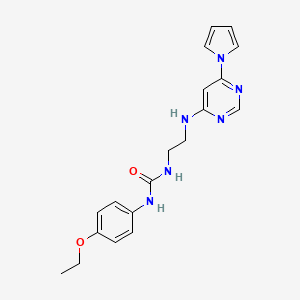

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(4-ethoxyphenyl)urea

Description

This compound features a urea core bridging two pharmacophores: a 6-(1H-pyrrol-1-yl)pyrimidin-4-yl group and a 4-ethoxyphenyl moiety. The pyrimidine ring is substituted with a pyrrole group, which may enhance π-π stacking interactions in biological targets, while the ethoxyphenyl group contributes hydrophobic and electronic effects. Such structural motifs are common in kinase inhibitors and other therapeutic agents targeting protein-protein interactions .

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2/c1-2-27-16-7-5-15(6-8-16)24-19(26)21-10-9-20-17-13-18(23-14-22-17)25-11-3-4-12-25/h3-8,11-14H,2,9-10H2,1H3,(H,20,22,23)(H2,21,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKQVRNOJWTRLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(4-ethoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyrimidine core: Starting with a pyrimidine derivative, the pyrrole group is introduced via a nucleophilic substitution reaction.

Introduction of the ethylamine linker: The ethylamine group is attached to the pyrimidine core through an amination reaction.

Formation of the urea moiety: The final step involves reacting the ethylamine derivative with 4-ethoxyphenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The pyrrole and ethoxyphenyl groups can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the pyrimidine or urea moieties.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine or ethoxyphenyl rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Halogenated reagents or strong acids/bases are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(4-ethoxyphenyl)urea has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrimidine and pyrrole groups play a crucial role in its binding affinity and specificity, while the ethoxyphenyl urea moiety contributes to its overall stability and solubility.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares a urea backbone with several analogs, but key differences in substituents influence its physicochemical and biological properties.

Table 1: Structural Comparison

Hypothesized Pharmacokinetic Properties

- The ethoxy group in the target compound likely enhances metabolic stability compared to methoxy (BG15420) or halogenated (SR10847) analogs, as ethoxy is less prone to oxidative degradation.

- The urea moiety, while polar, may limit membrane permeability compared to carboxamide-containing analogs like D40 .

Biological Activity

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(4-ethoxyphenyl)urea is a synthetic organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

- A pyrimidine ring fused with a pyrrole moiety.

- An ethylamine side chain.

- A urea functional group.

This unique architecture contributes to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. The compound may act as an inhibitor or modulator of specific pathways involved in disease processes.

Target Interactions

Research indicates that this compound can bind to various molecular targets, including:

- Kinases : Inhibition of kinase activity can lead to reduced cell proliferation in cancer cells.

- Receptors : Modulation of receptor activity can influence signaling pathways related to inflammation and cancer progression.

Anticancer Activity

A study conducted on the anticancer properties of similar urea derivatives revealed promising results. For instance, compounds with structural similarities exhibited:

- GI50 Values : 25.1 μM against various cancer cell lines, indicating significant cytotoxicity.

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound A | EKVX (Lung Cancer) | 1.7 |

| Compound B | RPMI-8226 (Leukemia) | 21.5 |

| Compound C | OVCAR-4 (Ovarian Cancer) | 25.9 |

These findings suggest that this compound may exhibit similar or enhanced anticancer properties.

Antimicrobial Activity

Another aspect of biological activity includes antimicrobial effects. The compound's structural components allow it to interact with bacterial enzymes, potentially leading to:

- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values in the range of 0.03–0.12 μg/mL against Staphylococcus aureus and Streptococcus pyogenes, indicating potent antibacterial properties.

Case Study 1: Antitumor Efficacy

In a preclinical study, derivatives similar to the target compound were tested for their antitumor efficacy against various cell lines, showing selective toxicity towards cancer cells while sparing normal cells. The study highlighted the importance of structural modifications in enhancing bioactivity.

Case Study 2: Antimicrobial Properties

A separate investigation focused on the antimicrobial properties of pyrimidine-based compounds, revealing that modifications at specific positions significantly enhanced their effectiveness against resistant bacterial strains.

Q & A

Q. Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the urea linkage (δ ~6.5–7.5 ppm for aromatic protons; δ ~155–160 ppm for carbonyl carbons).

- HPLC-PDA : Purity assessment (>95%) with C18 columns (acetonitrile/water mobile phase) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 3 ppm) .

Advanced Question: How can researchers resolve ambiguities in NMR data caused by rotational isomerism in the urea moiety?

Methodological Answer :

Rotational barriers in urea bonds create split peaks. Solutions include:

- Variable-Temperature NMR : Conduct experiments at elevated temperatures (e.g., 50°C) to coalesce signals and confirm dynamic exchange .

- 2D NOESY : Identify spatial proximity between the pyrrol-1-yl group and ethoxyphenyl ring to assign stereochemical preferences .

Basic Question: What biological targets are hypothesized for this compound based on structural analogs?

Methodological Answer :

Structural analogs (e.g., pyrimidine-urea derivatives) suggest potential inhibition of:

- Kinases : FGFR1 (Fibroblast Growth Factor Receptor 1) due to pyrimidine’s ATP-mimetic properties .

- Epigenetic Regulators : HDACs (Histone Deacetylases) via urea’s zinc-binding capability .

Validation : Preliminary docking studies (AutoDock Vina) align the compound’s ethoxyphenyl group with hydrophobic kinase pockets .

Advanced Question: How can target engagement be validated in cellular models despite poor solubility?

Q. Methodological Answer :

- Solubility Enhancement : Use co-solvents (e.g., 0.1% DMSO in PBS) or nanoformulation (liposomal encapsulation) .

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon compound binding in lysates .

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (KD) using recombinant kinase domains .

Basic Question: Why do IC₅₀ values vary across studies for structurally similar compounds?

Methodological Answer :

Discrepancies arise from:

- Assay Conditions : ATP concentration in kinase assays (e.g., 10 μM vs. 1 mM ATP alters competition dynamics) .

- Cell Line Variability : Differential expression of efflux pumps (e.g., MDR1 in cancer cells) impacts intracellular accumulation .

Mitigation : Report IC₅₀ with standardized ATP levels (e.g., Km + 1 mM) and use isogenic cell lines for comparability .

Advanced Question: How can researchers design experiments to address contradictory data on metabolic stability?

Q. Methodological Answer :

- In Vitro Microsomal Assays : Compare stability in human vs. murine liver microsomes to identify species-specific CYP450 metabolism .

- Isotope Tracing : Use ¹⁴C-labeled compound to track metabolite formation via LC-radiodetection .

- Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., ethoxy group) to prolong half-life .

Basic Question: What computational tools are recommended for SAR (Structure-Activity Relationship) studies?

Q. Methodological Answer :

- Molecular Dynamics (MD) : GROMACS for simulating urea bond flexibility and target interactions .

- QSAR Models : Use MOE or Schrödinger to correlate substituent effects (e.g., ethoxy vs. methoxy) with bioactivity .

Advanced Question: How can cryo-EM or X-ray crystallography resolve binding modes despite low compound solubility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.